molecular formula C21H24N4O2 B7744213 (E)-2-cyano-N-(furan-2-ylmethyl)-3-((4-(4-methylpiperidin-1-yl)phenyl)amino)acrylamide

(E)-2-cyano-N-(furan-2-ylmethyl)-3-((4-(4-methylpiperidin-1-yl)phenyl)amino)acrylamide

Cat. No.: B7744213
M. Wt: 364.4 g/mol
InChI Key: IFYLVXTZLAFTJK-SAPNQHFASA-N
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Description

(E)-2-cyano-N-(furan-2-ylmethyl)-3-((4-(4-methylpiperidin-1-yl)phenyl)amino)acrylamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, a furan ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(furan-2-ylmethyl)-3-((4-(4-methylpiperidin-1-yl)phenyl)amino)acrylamide typically involves multi-step organic reactions. One common method involves the reaction of 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with various reagents such as chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts or bases to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(furan-2-ylmethyl)-3-((4-(4-methylpiperidin-1-yl)phenyl)amino)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-N-(furan-2-ylmethyl)-3-((4-(4-methylpiperidin-1-yl)phenyl)amino)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.

Biology and Medicine

This compound has shown potential in medicinal chemistry, particularly in the development of anticancer agents. Derivatives of this compound have been tested for their cytotoxic effects against various cancer cell lines, demonstrating promising results .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and structural features make it a valuable component in material science research.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(furan-2-ylmethyl)-3-((4-(4-methylpiperidin-1-yl)phenyl)amino)acrylamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact pathways and targets can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (E)-2-cyano-N-(furan-2-ylmethyl)-3-((4-(4-methylpiperidin-1-yl)phenyl)amino)acrylamide apart from similar compounds is its combination of a cyano group, a furan ring, and a piperidine moiety

Properties

IUPAC Name

(E)-2-cyano-N-(furan-2-ylmethyl)-3-[4-(4-methylpiperidin-1-yl)anilino]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-16-8-10-25(11-9-16)19-6-4-18(5-7-19)23-14-17(13-22)21(26)24-15-20-3-2-12-27-20/h2-7,12,14,16,23H,8-11,15H2,1H3,(H,24,26)/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYLVXTZLAFTJK-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC=C(C#N)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C2=CC=C(C=C2)N/C=C(\C#N)/C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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